DMPC;L-beta,gamma-Dimyristoyl-alpha-lecithin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-beta,gamma-Dimyristoyl-alpha-lecithin is synthesized from sn-glycero-3-phosphocholine using Steglich esterification . The process involves the reaction of sn-glycero-3-phosphocholine with myristic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial production, the synthesis of L-beta,gamma-Dimyristoyl-alpha-lecithin involves similar steps but on a larger scale. The process may include additional purification steps such as recrystallization from ethyl acetate and acetone to achieve high purity . The final product is often obtained as a white to off-white powder with a purity of over 96% .
Chemical Reactions Analysis
Types of Reactions
L-beta,gamma-Dimyristoyl-alpha-lecithin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the ester bonds in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Esterification: As mentioned earlier, esterification involves the reaction with myristic acid in the presence of DCC and DMAP.
Major Products Formed
The major products formed from these reactions include glycerophosphocholine and myristic acid derivatives .
Scientific Research Applications
L-beta,gamma-Dimyristoyl-alpha-lecithin has a wide range of applications in scientific research:
Mechanism of Action
L-beta,gamma-Dimyristoyl-alpha-lecithin exerts its effects by integrating into lipid bilayers and altering their physical properties . It can modulate membrane fluidity and permeability, which in turn affects the function of membrane-associated proteins and receptors . The compound’s ability to form stable emulsions also makes it useful in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phospholipid with similar properties but a higher melting temperature.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Similar to DPPC but with even higher melting temperature.
Uniqueness
L-beta,gamma-Dimyristoyl-alpha-lecithin is unique due to its lower melting temperature compared to DPPC and DSPC, making it more suitable for studies at physiological temperatures . Its ability to form stable emulsions also distinguishes it from other phospholipids .
Properties
Molecular Formula |
C36H73NO8P+ |
---|---|
Molecular Weight |
678.9 g/mol |
IUPAC Name |
2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/p+1 |
InChI Key |
CITHEXJVPOWHKC-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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